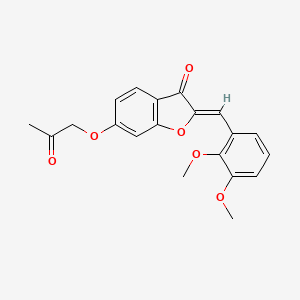

(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core. Key structural features include:

- 2,3-Dimethoxybenzylidene group: Positioned at C2, this substituent contributes to electronic and steric effects, influencing reactivity and intermolecular interactions .

Synthesis typically involves aldol condensation between 3-coumaranone derivatives and substituted benzaldehydes, followed by functionalization at C6 (e.g., alkylation or etherification) .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-14-7-8-15-17(10-14)26-18(19(15)22)9-13-5-4-6-16(23-2)20(13)24-3/h4-10H,11H2,1-3H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVPIBWEVSETIV-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.32 g/mol. The structure features a benzofuran core with substituents that influence its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H16O4 |

| Molecular Weight | 304.32 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of benzofuran derivatives, including the compound . It has been shown to induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant pro-apoptotic activity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to caspase activation .

Case Study: K562 Cells

In experiments involving K562 leukemia cells, compounds structurally related to (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibited increased levels of ROS and significantly elevated activities of caspases 3 and 7 after prolonged exposure. Specifically, one derivative showed a 2.31-fold increase in caspase activity after 48 hours .

Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit TNF-α production and reduce inflammation markers such as interleukin-1 (IL-1) and IL-8 . This suggests potential applications in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance lipophilicity and cytotoxicity against cancer cells .

Table 2: Structure-Activity Relationships

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Compound A | Cytotoxicity | 10 |

| Compound B | Apoptosis induction | 15 |

| Compound C | Anti-inflammatory | 5 |

The mechanisms by which (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its biological effects include:

- ROS Generation : Induces oxidative stress leading to apoptosis.

- Caspase Activation : Triggers intrinsic apoptotic pathways.

- Inhibition of Inflammatory Cytokines : Suppresses TNF-α and IL production.

Scientific Research Applications

The compound (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a member of the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in scientific research, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that compounds related to benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by activating mitochondrial pathways and increasing caspase activity. A specific study highlighted that related compounds led to significant decreases in cell viability in breast cancer cell lines, suggesting a potential application for (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one in cancer therapy .

Antioxidant Properties

Benzofuran derivatives have demonstrated antioxidant activity through mechanisms such as DPPH scavenging. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Comparative studies have reported effective DPPH scavenging percentages at varying concentrations, indicating the potential of this compound as an antioxidant agent .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented, with studies showing their ability to modulate pro-inflammatory cytokines like TNF-alpha and IL-1. Certain derivatives have demonstrated significant reductions in these cytokines, suggesting that (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could be explored for therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Benzofuran compounds are also being investigated for their neuroprotective properties, particularly through the inhibition of monoamine oxidase (MAO). This inhibition is relevant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Studies on structurally similar compounds have shown selective inhibition of MAO-B with low IC50 values, indicating a promising avenue for further research on (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one .

Cytotoxicity Assessment

A recent study evaluated various benzofuran derivatives against MDA-MB-231 breast cancer cells, revealing that specific compounds led to significant decreases in cell viability even at low concentrations (10 µM). This suggests that (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may exhibit similar effects warranting further investigation into its cytotoxic properties.

Apoptosis Induction

Another investigation highlighted that certain benzofuran derivatives could induce apoptosis in K562 leukemia cells through mitochondrial pathways. The study observed significant increases in caspase activity after treatment with these compounds, indicating their potential use as therapeutic agents against leukemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., chlorine in ) enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic targets like viral nucleoproteins .

- Hydroxy groups (e.g., compound 6x ) improve solubility but reduce metabolic stability, limiting bioavailability.

- Methoxy groups balance electronic effects and steric hindrance, often optimizing binding interactions (e.g., anti-Marburg activity in ).

Synthetic Yields and Practicality :

- Aldol condensation yields vary widely (25.7–93.5%) depending on substituent reactivity and steric demands .

- Post-condensation modifications (e.g., alkylation at C6) require careful optimization to avoid side reactions .

Thermal and Spectral Properties :

- Melting points correlate with hydrogen-bonding capacity: Hydroxy-substituted analogs (e.g., 6x, 6y) exhibit higher melting points (>250°C) than methoxy or chloro derivatives .

- HRMS and NMR data confirm Z-configuration and regioselectivity in all cases .

Biological Relevance :

Q & A

Q. What are the common synthetic routes for (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

Answer: The synthesis typically involves Knoevenagel condensation between a benzofuran-3(2H)-one core and substituted aldehydes. For example:

- Step 1: Prepare the benzofuran-3(2H)-one scaffold via cyclization of 2-hydroxyacetophenone derivatives ().

- Step 2: Introduce the 2-oxopropoxy group at position 6 via alkylation or nucleophilic substitution (e.g., using propargyl bromide followed by oxidation; see ).

- Step 3: Perform Knoevenagel condensation with 2,3-dimethoxybenzaldehyde under mild acidic or basic conditions (e.g., L-proline-based natural deep eutectic solvents [NaDES] with ultrasound assistance, achieving yields up to 62% in 18 minutes; ).

Key Methodological Considerations:

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR Spectroscopy: Assign peaks for the benzylidene proton (δ 7.2–7.9 ppm, singlet), methoxy groups (δ 3.8–4.0 ppm), and carbonyl signals (δ 180–190 ppm; ).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error (e.g., observed m/z 297.0768 vs. calculated 297.0762; ).

- X-ray Crystallography: Resolve stereochemistry (e.g., Z-configuration confirmed by C=C bond torsion angles; ).

- Melting Point Analysis: Compare with literature values (e.g., deviations >2°C indicate impurities; ).

Advanced Research Questions

Q. How can the stereoselectivity of the Knoevenagel condensation be optimized for (Z)-isomer formation?

Answer:

- Solvent and Catalyst Tuning: Use NaDES (e.g., choline chloride/urea) to stabilize the transition state, favoring Z-isomers via hydrogen bonding ().

- Ultrasound-Assisted Synthesis: Enhance reaction kinetics and reduce side products (e.g., 18-minute sonication vs. 12-hour conventional stirring; ).

- Chiral Catalysts: Employ copper-pybox complexes for enantioselective synthesis (e.g., 90% enantiomeric excess achieved for similar benzofuranones; ).

Data-Driven Example:

| Catalyst System | Reaction Time | Z:E Ratio | Yield (%) |

|---|---|---|---|

| NaDES + Ultrasound | 18 min | 95:5 | 62 |

| NaOH/Ethanol (reflux) | 12 h | 80:20 | 45 |

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of benzofuranone derivatives?

Answer:

- Systematic Substituent Variation: Modify the benzylidene (position 2) and alkoxy (position 6) groups to assess bioactivity ().

- Molecular Docking: Map interactions with biological targets (e.g., colchicine-binding site on tubulin; ).

- In Vitro/In Vivo Correlation: Validate SAR using leukemia cell lines (e.g., T-ALL) and zebrafish models ().

SAR Table (Selected Derivatives):

| Compound | Substituent (R1, R2) | Tubulin Inhibition (IC50, µM) |

|---|---|---|

| 6v () | 3-OH, 4-OCH3 | 3.5 |

| 6y () | 3-OH, 4-OCH3, 6-OH | 1.8 |

| 5b () | Pyridin-4-yl, Cl | 0.9 |

Q. How can researchers resolve contradictions in reported biological activity data for benzofuranones?

Answer:

- Control for Substituent Effects: Compare analogs with identical substitution patterns (e.g., 6-hydroxy vs. 6-methoxy groups alter logP by 1.2 units, affecting membrane permeability; ).

- Standardize Assay Conditions: Use identical cell lines (e.g., Jurkat T-cells) and endpoints (e.g., IC50 at 48 hours; ).

- Validate Target Engagement: Confirm mechanism via competitive binding assays (e.g., colchicine displacement; ) or crystallography ().

Q. What experimental approaches are recommended to confirm the compound’s mechanism of action in biological systems?

Answer:

- Microtubule Depolymerization Assays: Quantify tubulin polymerization via turbidity measurements (340 nm absorbance; ).

- Gene Expression Profiling: Use RNA-seq to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2; ).

- In Vivo Zebrafish Models: Assess efficacy in disease models (e.g., Myc-induced T-ALL) with histopathology validation ().

Q. How can analytical challenges in distinguishing Z/E isomers be addressed?

Answer:

- NOESY NMR: Detect spatial proximity between benzylidene protons and adjacent groups (e.g., Z-isomers show NOE between H-4 and H-3'; ).

- Vibrational Circular Dichroism (VCD): Resolve stereochemistry in non-crystalline samples (e.g., C=C stretching modes at 1600–1650 cm⁻¹; ).

- X-ray Diffraction: Gold standard for absolute configuration (e.g., torsion angle Φ(C1-C2-C3-C4) = 178° confirms Z-configuration; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.